molecular formula C17H22N2O4 B5256932 N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide

N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide

Cat. No.: B5256932
M. Wt: 318.4 g/mol
InChI Key: WSXYGWMYMLXNPJ-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-acetylphenyl)-1-(2-methoxyacetyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-12(20)13-3-5-15(6-4-13)18-17(22)14-7-9-19(10-8-14)16(21)11-23-2/h3-6,14H,7-11H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSXYGWMYMLXNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)C(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide typically involves the following steps:

    Acylation of Piperidine: The piperidine ring is acylated using methoxyacetyl chloride in the presence of a base such as triethylamine to form 1-(methoxyacetyl)piperidine.

    Formation of the Amide Bond: The intermediate is then reacted with 4-acetylphenyl isocyanate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or alkoxides.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Explored for potential therapeutic effects, such as analgesic or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide would depend on its specific interactions with molecular targets. Typically, piperidine derivatives may interact with receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-acetylphenyl)piperidine-4-carboxamide: Lacks the methoxyacetyl group.

    1-(methoxyacetyl)piperidine-4-carboxamide: Lacks the 4-acetylphenyl group.

Uniqueness

N-(4-acetylphenyl)-1-(methoxyacetyl)piperidine-4-carboxamide is unique due to the presence of both the 4-acetylphenyl and methoxyacetyl groups, which may confer distinct pharmacological properties compared to its analogs.

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